tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate
Overview
Description
Tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis of Factor Xa Inhibitors
tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate is used in the efficient and stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide, crucial intermediates in the synthesis of Factor Xa inhibitors. The synthesis demonstrates control over stereochemistry, showcasing the compound's role in the precise chemical synthesis of biologically relevant molecules (Wang et al., 2017).
Sensory Material Development
In the development of sensory materials, derivatives of this compound, specifically benzothizole modified carbazole derivatives, have been utilized. These derivatives form organogels capable of emitting strong blue light and acting as fluorescent sensory materials to detect volatile acid vapors, demonstrating the compound's utility in sensory and signaling applications (Sun et al., 2015).
Insecticide Analogues Synthesis
The compound also finds application in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, showcasing its versatility and importance in agricultural chemistry (Brackmann et al., 2005).
Building Blocks in Organic Synthesis
This compound derivatives, specifically tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, have been identified as the first class of N-(Boc) nitrone equivalents, illustrating their potential as versatile building blocks in organic synthesis (Guinchard et al., 2005).
Properties
IUPAC Name |
tert-butyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKYKMHCKDLTJC-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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